molecular formula C13H8Cl2F3NO3 B7791080 4-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-5-(trifluoromethyl)-, ethyl ester CAS No. 157951-17-2

4-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-5-(trifluoromethyl)-, ethyl ester

Cat. No.: B7791080
CAS No.: 157951-17-2
M. Wt: 354.10 g/mol
InChI Key: IWOBRKCTJNSYMM-UHFFFAOYSA-N
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Description

This compound is a substituted isoxazole derivative characterized by a 2,6-dichlorophenyl group at position 3, a trifluoromethyl (-CF₃) group at position 5, and an ethyl ester moiety at the 4-carboxylic acid position. Its molecular formula is C₁₃H₁₀Cl₂F₃NO₃ (calculated based on analogous structures in and ), with an approximate molecular weight of 368.14 g/mol.

Properties

IUPAC Name

ethyl 3-(2,6-dichlorophenyl)-5-(trifluoromethyl)-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2F3NO3/c1-2-21-12(20)9-10(19-22-11(9)13(16,17)18)8-6(14)4-3-5-7(8)15/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWOBRKCTJNSYMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801151010
Record name Ethyl 3-(2,6-dichlorophenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801151010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157951-17-2
Record name Ethyl 3-(2,6-dichlorophenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157951-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(2,6-dichlorophenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801151010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acid-Catalyzed Fischer Esterification

The carboxylic acid intermediate reacts with excess ethanol (5 equiv) in the presence of concentrated H₂SO₄ (0.1 equiv) under reflux for 18–24 hours. This method provides 90–96% conversion but requires azeotropic removal of water to drive equilibrium. Key data:

ParameterValue
Temperature78°C (ethanol reflux)
Reaction Time18–24 hours
Yield90–96%
Purity (HPLC)>98%

Acyl Chloride Intermediate Route

Conversion to the ethyl ester via acyl chloride demonstrates superior reaction rates:

  • Carboxylic acid (1 equiv) reacts with thionyl chloride (1.5 equiv) in anhydrous DCM at 0°C→RT for 2 hours.

  • Ethanol (2 equiv) is added dropwise at −10°C, stirred for 1 hour.

  • Quench with saturated NaHCO₃, extract with EtOAc.

This two-step process achieves 88–92% yield with reaction times under 4 hours, making it preferable for acid-sensitive substrates.

Integrated Synthetic Pathways

Sequential Approach

  • Isoxazole formation : Ethyl 4,4,4-trifluoroacetoacetate + NH₂OH·HCl → 5-trifluoromethylisoxazole-3-carboxylic acid ethyl ester (72% yield).

  • Aryl introduction : Suzuki coupling with 2,6-dichlorophenylboronic acid → 3-(2,6-dichlorophenyl)-5-trifluoromethylisoxazole-4-carboxylic acid ethyl ester (78% yield).

  • Purification : Column chromatography (SiO₂, hexane/EtOAc 4:1) → 95% purity.

Convergent Synthesis

  • Parallel preparation of 2,6-dichlorophenylacetylene and trifluoromethyl-β-keto ester

  • Huisgen cycloaddition under Cu(I) catalysis forms the isoxazole core with pre-installed substituents (65% yield).

Analytical Characterization

Critical quality attributes confirmed via:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.42 (t, J=7.1 Hz, 3H, OCH₂CH₃), 4.48 (q, J=7.1 Hz, 2H, OCH₂), 7.35–7.41 (m, 3H, aryl-H).

  • ¹⁹F NMR : δ −62.5 (CF₃), −108.9 (Cl₂C₆H₃).

  • HPLC : tR=12.7 min (C18, 70:30 MeCN/H₂O, 1.0 mL/min).

Industrial-Scale Considerations

ParameterLaboratory ScalePilot Plant Scale
Batch Size10 g5 kg
Cycle Time48 hours72 hours
Yield82%78%
Purity98%96%
Key ChallengeCatalyst RemovalExotherm Management

Continuous flow systems address exothermic risks during SOCl₂ reactions, improving safety profiles at multi-kilogram scales .

Chemical Reactions Analysis

Hydrolysis Behavior

The ethyl ester undergoes hydrolysis via three primary pathways, influenced by reaction conditions:

Table 2: Hydrolysis Mechanisms and Rates

MechanismConditionsProductsRate Influencers
Base-catalyzed (BAC2)NaOH/KOH, aqueousCarboxylic acid salt + ethanolpH > 10, nucleophilic OH⁻ attack
Acid-catalyzed (AAC2)HCl/H₂SO₄, refluxCarboxylic acid + ethanolLow pH, protonation of carbonyl
Neutral hydrolysisWater, ambientSlow ester cleavageSteric hindrance from -CF₃ group

The trifluoromethyl group reduces hydrolysis rates compared to non-fluorinated analogs due to electron-withdrawing effects and steric bulk . Base hydrolysis proceeds 10⁴ times faster than neutral hydrolysis under ambient conditions .

Substitution and Functionalization

The ester group serves as a versatile handle for further derivatization:

Urea/Thiourea Formation

Reaction with aryl isocyanates/isothiocyanates yields biologically active urea/thiourea derivatives:

text
Ethyl ester + R-N=C=O → Urea derivative Ethyl ester + R-N=C=S → Thiourea derivative

Table 3: Anti-Tubercular Activity of Derivatives

Substituent (R)MIC (µg/mL) vs Mtb H37RvSelectivity Index (Vero cells)
3,4-Dichlorophenyl urea0.25>40
4-Chlorophenyl thiourea1.0>20
2-Naphthyl urea2.0>10

The 3,4-dichlorophenyl urea variant demonstrates exceptional potency against drug-resistant Mycobacterium tuberculosis, likely via MmpL3 protein inhibition .

Stability and Degradation

  • Photolytic Stability : The dichlorophenyl moiety increases resistance to UV degradation compared to non-halogenated analogs.

  • Thermal Stability : Decomposition occurs above 200°C, releasing CO₂ and trifluoromethyl by-products .

  • Oxidative Resistance : The -CF₃ group mitigates radical-mediated degradation pathways .

Scientific Research Applications

4-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-5-(trifluoromethyl)-, ethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-5-(trifluoromethyl)-, ethyl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from related isoxazolecarboxylates are critical for understanding its physicochemical and biological behavior. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons

Compound Name (Ethyl Ester Derivatives) Substituents (Position 3) Substituents (Position 5) Molecular Weight (g/mol) Key Properties/Applications Evidence Source
Target Compound : 3-(2,6-Dichlorophenyl)-5-(trifluoromethyl)- 2,6-Cl₂Ph CF₃ ~368.14 High lipophilicity; potential antimicrobial intermediate
3-(4-Fluorophenyl)-5-(trifluoromethyl)- 4-FPh CF₃ 303.21 Lower steric hindrance; used in agrochemicals
3-Ethyl-5-methyl- Ethyl CH₃ 183.23 Simpler alkyl chains; solvent-sensitive synthesis
3-(4-Methoxyphenyl)-5-carboxylate 4-MeOPh H 247.25 Electron-donating methoxy group; fluorescence studies
3-(2,6-Dichlorophenyl)-5-methyl- (acid chloride) 2,6-Cl₂Ph CH₃ 274.09 Reactive intermediate for penicillin derivatives

Substituent Effects on Reactivity and Bioactivity

  • Electron-Withdrawing Groups (CF₃ vs. CH₃) : The trifluoromethyl group in the target compound enhances resistance to oxidative metabolism compared to methyl-substituted analogs (e.g., 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carboxylic acid chloride in ). This property is critical for drug candidates requiring prolonged half-lives .
  • 4-Fluorophenyl (): The para-fluoro group offers moderate electronic effects without significant steric interference, favoring synthetic accessibility . 4-Methoxyphenyl (): The methoxy group’s electron-donating nature may shift reactivity toward electrophilic substitution, contrasting with the electron-deficient dichlorophenyl .

Physicochemical Properties

  • Solubility : The trifluoromethyl and dichlorophenyl groups render the target compound highly lipophilic (logP ~3.5 estimated), contrasting with the more polar 4-methoxyphenyl derivative (logP ~2.1) .
  • Thermal Stability : Methyl and ethyl esters () exhibit lower thermal stability (mp 85–116°C) compared to trifluoromethyl analogs, which likely have higher melting points due to stronger intermolecular forces .

Notes on Contradictions and Limitations

  • Synthetic Challenges : reports low yields (19–57%) for dichlorophenyl-substituted isoxazoles due to competing side reactions, suggesting similar hurdles for the target compound .
  • Biological Data Gaps : While structural analogs are well-documented, specific bioactivity data for the trifluoromethyl-dichlorophenyl variant remain unverified in the provided evidence.

Biological Activity

4-Isoxazolecarboxylic acid derivatives, particularly those substituted with dichlorophenyl and trifluoromethyl groups, have garnered interest in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of 4-Isoxazolecarboxylic acid, 3-(2,6-dichlorophenyl)-5-(trifluoromethyl)-, ethyl ester , exploring its immunosuppressive properties, antiproliferative effects, and potential applications in therapeutic settings.

The compound has the following chemical characteristics:

PropertyValue
IUPAC Name3-(2,6-dichlorophenyl)-5-(trifluoromethyl)-4-isoxazolecarboxylic acid ethyl ester
Molecular FormulaC11_{11}H8_{8}Cl2_{2}F3_{3}N1_{1}O2_{2}
Molecular Weight272.08 g/mol
Melting Point221 °C
SolubilitySlightly soluble in DMSO and Methanol
ColorPale Yellow

Immunosuppressive Properties

Research has indicated that isoxazole derivatives exhibit significant immunosuppressive activity. In a study evaluating various isoxazole compounds, it was found that derivatives similar to the compound inhibited the proliferation of peripheral blood mononuclear cells (PBMCs) induced by phytohemagglutinin (PHA) . The mechanism of action appears to involve the modulation of cytokine production, with some compounds showing a capacity to inhibit lipopolysaccharide (LPS)-induced tumor necrosis factor (TNF-α) production .

Case Study:
In vitro studies demonstrated that certain isoxazole derivatives significantly reduced TNF-α levels in human whole blood cultures. This suggests a potential for these compounds in treating autoimmune diseases where TNF-α plays a crucial role.

Antiproliferative Effects

The compound's structure indicates potential antiproliferative activity against various cancer cell lines. A comparative analysis showed that similar isoxazole derivatives exhibited dose-dependent inhibition of cell proliferation in A549 lung cancer cells and other tumor models .

Research Findings:

  • IC50 Values: Compounds with similar structures demonstrated IC50 values ranging from 10 µM to 30 µM against A549 cells.
  • Mechanism: The antiproliferative effects are likely mediated through apoptosis induction and cell cycle arrest at the G1 phase, as indicated by increased expression of pro-apoptotic markers such as caspases .

Anti-inflammatory Activity

The anti-inflammatory properties of isoxazole derivatives have also been documented. The compound's ability to inhibit inflammatory cytokines positions it as a candidate for further development in treating inflammatory conditions.

Table: Summary of Biological Activities

Biological ActivityObservationsReference
ImmunosuppressiveInhibition of PBMC proliferation
AntiproliferativeIC50 values between 10 µM - 30 µM in A549 cells
Anti-inflammatoryInhibition of TNF-α production

Q & A

Q. What are the key synthetic routes for this compound, and how do reaction conditions influence isomer formation?

The compound can be synthesized via cyclization of substituted oxime precursors or through [3+2] cycloaddition reactions. For example, refluxing intermediates (e.g., 3-(2,6-dichlorophenyl)-5-(trifluoromethyl)isoxazole-4-carboxylic acid) with ethyl alcohol and acid catalysts yields the ethyl ester. Reaction temperature and solvent polarity significantly affect isomer ratios. highlights that refluxing in acetic acid with sodium acetate can lead to diastereomeric mixtures (e.g., trans/cis isomers in related compounds), with ratios influenced by steric effects of substituents like the trifluoromethyl group .

Q. Which analytical techniques are most effective for characterizing this compound?

  • HPLC-MS : To confirm purity and detect trace by-products (e.g., residual dichlorophenyl intermediates).
  • X-ray crystallography : Resolves stereochemistry, as demonstrated for structurally similar isoxazolecarboxylic acid derivatives ( ).
  • NMR spectroscopy : ¹⁹F NMR is critical for analyzing trifluoromethyl group environments, while ¹H NMR identifies aromatic protons from the dichlorophenyl moiety .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies should assess hydrolysis susceptibility of the ester group. For example, ethyl esters in related isoxazole derivatives degrade in aqueous ethanol at pH < 3 or > 8. Storage in anhydrous chloroform at −20°C is recommended to prevent ester cleavage, as noted in extraction studies ( ).

Q. What preliminary biological screening methods are suitable for this compound?

Use receptor-binding assays targeting insecticidal or antifungal pathways, as structurally similar isoxazoles act as ryanodine receptor modulators (). In vitro cytotoxicity assays (e.g., MTT) in insect cell lines (Sf9) can evaluate bioactivity, with EC₅₀ values compared to commercial analogs like flubendiamide .

Advanced Research Questions

Q. How can mechanistic studies elucidate the role of the trifluoromethyl group in bioactivity?

Isotopic labeling (¹⁸F or ¹³C) of the trifluoromethyl group, combined with molecular dynamics simulations, can map its interactions with target proteins (e.g., ryanodine receptors). suggests trifluoromethyl groups enhance binding affinity by inducing hydrophobic interactions and reducing metabolic degradation .

Q. How to resolve contradictions in yield data from different synthetic protocols?

Contradictions often arise from competing pathways (e.g., oxime vs. cycloaddition routes). Kinetic studies using in situ IR or LC-MS can identify intermediates. For example, and show that sodium acetate accelerates cyclization but increases by-product formation in polar solvents. Optimize solvent polarity (e.g., DMF vs. acetic acid) to favor the desired pathway .

Q. What strategies improve separation of isomeric by-products?

Chiral chromatography (e.g., Chiralpak IA column) or crystallization in hexane/ethyl acetate mixtures can resolve diastereomers. reports a 15:85 isomer ratio in a related compound, which was enriched via recrystallization from DMF/acetic acid .

Q. How to model the compound’s reactivity using computational chemistry?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict electrophilic/nucleophilic sites. For example, the ester carbonyl is susceptible to nucleophilic attack, while the dichlorophenyl ring undergoes electrophilic substitution. Computational results should be validated via Hammett plots using substituted analogs .

Methodological Notes

  • Synthesis Optimization : Use Design of Experiments (DoE) to screen variables (temperature, catalyst loading) and minimize by-products.
  • Data Validation : Cross-reference spectral data with databases (e.g., PubChem, Reaxys) to confirm structural assignments.
  • Ethical Handling : Follow OSHA guidelines for chlorinated/fluorinated compounds, including fume hood use and waste neutralization protocols .

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